Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate
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Overview
Description
Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate is an organic compound with the molecular formula C11H9BrF3NO3 It is a derivative of benzoic acid, featuring a bromine atom, a trifluoroacetamido group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate typically involves multiple steps:
Trifluoroacetylation: The addition of a trifluoroacetamido group.
Esterification: The formation of the ethyl ester group.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The trifluoroacetamido group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions include substituted benzoic acid derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The bromine and trifluoroacetamido groups can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-4-fluorobenzoate: Similar structure but with a fluorine atom instead of the trifluoroacetamido group.
Ethyl 3-bromo-4-nitrobenzoate: Contains a nitro group instead of the trifluoroacetamido group.
Ethyl 3-bromo-4-aminobenzoate: Features an amino group in place of the trifluoroacetamido group.
Uniqueness
Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .
Properties
Molecular Formula |
C11H9BrF3NO3 |
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Molecular Weight |
340.09 g/mol |
IUPAC Name |
ethyl 3-bromo-4-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C11H9BrF3NO3/c1-2-19-9(17)6-3-4-8(7(12)5-6)16-10(18)11(13,14)15/h3-5H,2H2,1H3,(H,16,18) |
InChI Key |
MENIKXVBLBPVKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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